beta-Dihydroplumericinic acid
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Overview
Description
beta-Dihydroplumericinic acid: is a natural product that belongs to the class of iridoids. It is primarily used in research related to life sciences. The compound has the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol . It is known for its potential bioactivity and is often studied for its various properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Dihydroplumericinic acid typically involves the extraction from natural sources, such as the herbs of Plumeria rubra. The compound can be isolated using various chromatographic techniques .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic synthesis techniques, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Dihydroplumericinic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: beta-Dihydroplumericinic acid is used as a reference standard in various chemical analyses. It is also studied for its potential to undergo various chemical transformations, making it a valuable compound in synthetic organic chemistry .
Biology: In biological research, this compound is investigated for its potential bioactivity. It is used in studies related to enzyme inhibition, cell signaling, and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions, including its role as an anti-inflammatory and antioxidant agent .
Industry: While its industrial applications are limited, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of beta-Dihydroplumericinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cell signaling pathways. The exact molecular targets are still under investigation, but it is known to interact with various proteins and enzymes involved in metabolic processes .
Comparison with Similar Compounds
- Allamandicin (CAS#51838-83-6)
- 15-Demethylplumieride (CAS#132586-69-7)
- Plumieride (CAS#511-89-7)
- 13-O-p-Coumaroylplumieride (CAS#80416-52-0)
- Protoplumericin A (CAS#80396-57-2)
Comparison: beta-Dihydroplumericinic acid shares structural similarities with these compounds, particularly in the iridoid framework. it is unique in its specific functional groups and stereochemistry, which contribute to its distinct bioactivity and chemical properties . Each of these similar compounds has its own set of bioactivities and applications, making them valuable in different research contexts.
Properties
IUPAC Name |
(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLGDWPUYQSHL-DQDOGHDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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